5,6-Diaminoisoindolin-1-one
Description
5,6-Diaminoisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core with amino (-NH₂) substituents at the 5 and 6 positions. Amino groups typically enhance polarity, solubility in polar solvents, and reactivity in condensation or cross-coupling reactions, making such derivatives valuable in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6-diamino-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H9N3O/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3,9-10H2,(H,11,12) |
InChI Key |
KAXKHWQURACVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Polarity and Solubility Amino Groups: Derivatives like 6-(Aminomethyl)isoindolin-1-one and 6-Amino-3-methylisoindolin-1-one exhibit higher polarity due to -NH₂ or -CH₂NH₂ groups, enhancing solubility in polar solvents . This contrasts with 5,6-Dimethylisoindolin-1-one, where methyl groups reduce polarity . Hydroxy Group: 6-Hydroxy-2-methylisoindolin-1-one shows increased hydrogen bonding capacity, improving water solubility compared to methyl or chloro analogs .
Reactivity and Synthetic Utility Chloro Substituents: The electronegative Cl in 6-Chloroisoindolin-1-one facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), a trait absent in amino derivatives . Aminomethyl Group: The -CH₂NH₂ moiety in 6-(Aminomethyl)isoindolin-1-one enables participation in peptide bond formation or Schiff base reactions .
Steric and Electronic Modifications Methyl Groups: In 5,6-Dimethylisoindolin-1-one and 6-Methylisoindolin-1-one, methyl substituents introduce steric bulk and lipophilicity, favoring membrane permeability in drug design . Positional Isomerism: 6-Amino-3-methylisoindolin-1-one demonstrates how substituent placement (e.g., 3-CH₃ vs.
Research Implications
- Pharmaceuticals: Amino-substituted derivatives are promising intermediates for kinase inhibitors or anticancer agents due to their hydrogen-bonding capacity.
- Materials Science: Methyl- or chloro-substituted analogs may serve as monomers in polymer synthesis or ligands in catalysis.
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